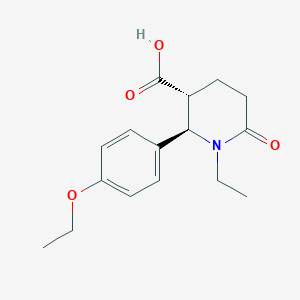

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-17-14(18)10-9-13(16(19)20)15(17)11-5-7-12(8-6-11)21-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRAWNOOWNPECM-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that (2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid exhibits several pharmacological properties:

- Anti-inflammatory Effects : This compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes, such as cytosolic phospholipase A2α. Inhibition of this enzyme can lead to reduced production of pro-inflammatory lipid mediators, making it a candidate for anti-inflammatory drug development .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown moderate antiproliferative activity against HL-60 leukemia cells, indicating a potential role in cancer treatment .

- Antifungal Properties : Some derivatives have demonstrated antifungal activity, which could be relevant for treating fungal infections. The specific mechanisms and efficacy in clinical settings require further investigation.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their pharmacological profiles:

- Study on Inhibition Potency : A study evaluated various structural modifications on related oxadiazole derivatives, revealing that certain substitutions significantly influenced their inhibitory potency against cancer cell lines . This suggests that similar modifications could be applied to this compound to enhance its efficacy.

- Microwave-Assisted Synthesis : Research has shown that microwave-assisted synthesis techniques can improve the yield and efficiency of producing oxadiazole derivatives, which are structurally related to the compound . This method could be adapted for synthesizing this compound.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Stereochemical Differences

- Substituent Effects : The 4-ethoxy group in the target compound introduces higher lipophilicity compared to methyl or methoxy substituents (e.g., LogP ~2.12 for 2-methylphenyl analog vs. estimated higher LogP for 4-ethoxy). Methoxy or ethoxy groups enhance solubility in polar solvents but may reduce membrane permeability.

- Stereochemistry : The (2S,3S) enantiomer of the 4-methylphenyl analog () demonstrates how stereochemistry alters biological activity, as enantiomers often exhibit divergent binding affinities .

Physicochemical and Pharmacokinetic Implications

- LogP and Solubility : The 2-methylphenyl analog (LogP = 2.12) is less polar than the target compound, which likely has a higher LogP due to the ethoxy group. This may affect absorption and distribution profiles.

Research and Application Context

- Synthetic Utility : These compounds are primarily used as intermediates in drug discovery. For example, the 3,4-dimethoxy variant may serve as a precursor for CNS-targeted molecules due to enhanced blood-brain barrier penetration .

Biological Activity

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding the pharmacological properties and mechanisms of action of this compound can provide insights into its therapeutic applications.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : Not specified in the available data.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been explored in various studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes involved in disease processes. For instance, some derivatives have been evaluated for their ability to inhibit HIV reverse transcriptase, showcasing their antiviral potential .

- Cellular Effects : The compound's derivatives have been tested for their effects on cancer cell lines, indicating a capacity to reduce cell viability and invasion in specific types of cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

A study focusing on structurally related compounds demonstrated that aryl esters of carboxylic acids could serve as potential anti-cancer agents. The compounds were synthesized and evaluated for their potency against fibrosarcoma cells, revealing significant activity that could be leveraged for drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine ring or the ethoxyphenyl group can enhance or diminish activity. For example:

- Substituting different functional groups on the phenyl ring may alter binding affinity and selectivity towards biological targets.

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of substituted piperidine precursors and functional group modifications. For example, analogous piperidine derivatives are synthesized via palladium-catalyzed coupling reactions or copper-mediated cyclization in solvents like dimethylformamide (DMF) . To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) should be employed. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the ethoxyphenyl and piperidine ring protons, with coupling constants confirming the (2R,3R) configuration.

- X-ray crystallography : Determines absolute stereochemistry and crystal packing.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₁NO₄) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with UV-Vis quantification.

- Stability : Use accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. For hydrolytic stability, incubate in aqueous buffers (pH 2–9) and track half-life .

Advanced Research Questions

Q. How can conflicting data on the compound’s stereochemical assignments be resolved?

Methodological Answer: Contradictions often arise from overlapping NMR signals or improper crystallization. To resolve this:

Q. What strategies are recommended for designing bioactivity studies targeting enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like cyclooxygenase-2 (COX-2) or kinases.

- Molecular docking : Combine with molecular dynamics simulations to predict binding poses (e.g., AutoDock Vina, Schrödinger Suite).

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the ethoxyphenyl or carboxylic acid groups and compare IC₅₀ values .

Q. How can researchers address low yields in large-scale synthesis of the compound?

Methodological Answer:

- Optimize batch vs. flow chemistry : Flow systems reduce side reactions (e.g., epimerization) by controlling residence time and temperature.

- Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).

- Implement continuous crystallization to enhance purity and yield (>85%) .

Q. What analytical methods are suitable for detecting trace impurities in the compound?

Methodological Answer:

Q. How can enantiomeric separation of the compound be achieved for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.